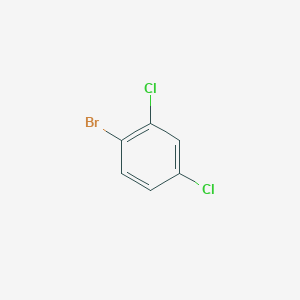

1-Bromo-2,4-dichlorobenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHYFWKKWKXXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152408 | |

| Record name | 1-Bromo-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-72-2 | |

| Record name | 1-Bromo-2,4-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,4-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1193-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,4-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichlorobromobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4G4Z84UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 1-Bromo-2,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-Bromo-2,4-dichlorobenzene, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery activities.

Core Physical Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2][3] It appears as a white crystalline solid or a colorless to light yellow crystalline mass.[4][5] The compound has a characteristic sweet and pungent odor.[4]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 225.898 | g/mol [3][6] |

| Melting Point | 26 - 30 | °C[5][7][8][9] |

| Boiling Point | 235 | °C[5][10] |

| Density | 1.89 | g/cm³[5][10] |

| Flash Point | > 230 (> 98) | °F (°C)[7][10] |

| Vapor Pressure | 0.0714 | mmHg at 25°C[10] |

| Refractive Index | 1.5700 (estimate) | |

| Water Solubility | Slightly soluble | [4][5][10][11] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone | [4] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating bath (e.g., an oil bath or a metal block apparatus).

-

The temperature is raised slowly and steadily.

-

The temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology:

-

The liquid sample is placed in a distillation flask with boiling chips.

-

A thermometer is positioned in the neck of the flask so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

The flask is heated to bring the liquid to a boil.

-

As the vapor passes the thermometer bulb, the temperature is recorded. The boiling point is the constant temperature observed during the distillation of a pure substance.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume.

Methodology:

-

A pycnometer (a flask with a specific volume) is weighed empty.

-

It is then filled with the substance and weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., water) and weighed.

-

The density of the sample is calculated using the weights and the known density of the reference substance.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

A small, measured amount of the solute (this compound) is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol, acetone).

-

The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature.

-

Observations are made to determine if the solute dissolves completely, partially, or not at all.

-

For quantitative determination, the process is repeated with increasing amounts of solute until saturation is reached.

Synthetic Utility and Reaction Workflow

This compound is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds, which are important scaffolds in pharmaceuticals and materials science. One of the most common applications is in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

References

- 1. vernier.com [vernier.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. athabascau.ca [athabascau.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. byjus.com [byjus.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to 1-Bromo-2,4-dichlorobenzene (CAS: 1193-72-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,4-dichlorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂. It serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Its unique substitution pattern, featuring a reactive bromine atom and two chlorine atoms on the benzene (B151609) ring, allows for selective chemical transformations, most notably in metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, safety and handling protocols, and a detailed experimental methodology for its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its appropriate handling, storage, and use in synthetic chemistry. A summary of these properties is presented below.

| Property | Value | Unit |

| CAS Number | 1193-72-2 | - |

| Molecular Formula | C₆H₃BrCl₂ | - |

| Molecular Weight | 225.89 | g/mol |

| Appearance | White to light yellow crystalline powder or colorless to light yellow liquid | - |

| Melting Point | 26-30 | °C |

| Boiling Point | 235 | °C |

| Density | 1.89 | g/cm³ |

| Flash Point | >230 | °F |

| Water Solubility | Slightly soluble | - |

| Refractive Index | 1.570 (estimate) | - |

Data compiled from multiple sources.[2][3][4][5][6][7][8]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum will exhibit signals in the aromatic region, characteristic of the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands typical for a substituted benzene ring. It can be used to distinguish it from other bromodichlorobenzene isomers.[2][9]

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and isotopic distribution of the compound. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[4][9][10] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[4][9][10] |

| Specific target organ toxicity — single exposure | GHS07 | Warning | H335: May cause respiratory irritation.[4][9][10] |

Precautionary Statements:

-

Storage: P403+P233, P405[4]

-

Disposal: P501

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it a valuable precursor for creating complex molecular architectures. A primary application is its use as an aryl halide in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[2][3][9]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound.

Objective: To synthesize a substituted biaryl compound by coupling this compound with an arylboronic acid.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 1,3-dichlorobenzene (B1664543) in the presence of a Lewis acid catalyst, such as iron(III) chloride.[11][12]

Synthesis Pathway:

Caption: Synthesis of this compound from 1,3-dichlorobenzene.

Conclusion

This compound is a chemical of significant interest to the research and development community, particularly in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for synthetic chemists. Adherence to strict safety protocols is paramount when handling this compound. The detailed experimental workflow provided for the Suzuki-Miyaura coupling serves as a practical guide for its application in the synthesis of novel compounds.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 1193-72-2 [chemicalbook.com]

- 3. This compound (1193-72-2) for sale [vulcanchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound [chembk.com]

- 6. strem.com [strem.com]

- 7. This compound | 1193-72-2 [sigmaaldrich.com]

- 8. This compound | CAS#:1193-72-2 | Chemsrc [chemsrc.com]

- 9. This compound 97 1193-72-2 [sigmaaldrich.com]

- 10. This compound | C6H3BrCl2 | CID 70947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

Molecular formula and weight of 1-Bromo-2,4-dichlorobenzene

An In-depth Technical Guide on the Physicochemical Properties of 1-Bromo-2,4-dichlorobenzene

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides core physicochemical data for this compound, a halogenated aromatic compound.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and theoretical modeling.

| Property | Value |

| Molecular Formula | C₆H₃BrCl₂[1][2][3][4][5] |

| Molecular Weight | 225.89 g/mol [1][3] |

Methodology

The data presented in this guide is based on computational analysis and information aggregated from established chemical databases.[1][4][5] As such, experimental protocols for the determination of these fundamental properties are not detailed herein. The molecular weight is a computed value derived from the standard atomic weights of the constituent elements.[1]

Molecular Composition

The structural arrangement of elements within this compound is foundational to its chemical reactivity and physical characteristics. The diagram below illustrates the elemental components that constitute the molecule.

Caption: Elemental composition of this compound.

References

Whitepaper: A Comprehensive Guide to the Synthesis of 1-Bromo-2,4-dichlorobenzene from m-Dichlorobenzene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical document provides an in-depth guide to the synthesis of 1-bromo-2,4-dichlorobenzene from m-dichlorobenzene. The synthesis is achieved through an electrophilic aromatic substitution reaction, a fundamental process in organic chemistry. This paper outlines the reaction mechanism, provides a detailed experimental protocol, and presents quantitative data in a structured format. Diagrams illustrating the reaction pathway and experimental workflow are included to enhance understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a halogenated aromatic compound with applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The controlled introduction of a bromine atom onto the m-dichlorobenzene ring is a key synthetic step that requires a thorough understanding of electrophilic aromatic substitution principles, particularly regioselectivity. The two chlorine atoms on the benzene (B151609) ring are deactivating but ortho-, para-directing groups. This guide focuses on a reliable and high-yield method for the synthesis of the target compound.

Reaction Mechanism: Electrophilic Aromatic Bromination

The synthesis of this compound from m-dichlorobenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] In this reaction, bromine (Br₂) is activated by a Lewis acid catalyst, such as ferric chloride (FeCl₃), to generate a more potent electrophile.[3][4] The aromatic ring of m-dichlorobenzene, acting as a nucleophile, attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] The aromaticity of the ring is then restored by the loss of a proton (H⁺) from the carbon atom to which the bromine has attached.[1]

The regioselectivity of the bromination is dictated by the directing effects of the two chlorine substituents on the m-dichlorobenzene ring. Both chlorine atoms are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. The primary product, this compound, results from the substitution at the C4 position, which is para to one chlorine and ortho to the other.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 4. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Electrophilic Bromination of 1,3-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the electrophilic bromination of 1,3-dichlorobenzene (B1664543), a key reaction in the synthesis of polyhalogenated aromatic compounds. It details the underlying mechanism, regioselectivity, experimental protocols, and quantitative outcomes, serving as a critical resource for professionals in chemical research and pharmaceutical development.

Core Mechanism of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[1][2] The reaction for benzene (B151609) generally proceeds via a two-step mechanism:

-

Formation of a Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This initial, slow step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

-

Restoration of Aromaticity: A base removes a proton from the carbon atom bonded to the electrophile. This fast step restores the stable aromatic system, yielding the substituted product.[2][3]

For the bromination of benzene and its derivatives, the bromine molecule (Br₂) itself is not sufficiently electrophilic to react with the stable aromatic ring.[3][4] A Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃), is required to polarize the Br-Br bond and generate a potent electrophile, the bromonium ion (Br⁺) or a highly polarized Br-Br-FeBr₃ complex.[4][5]

Regioselectivity in the Bromination of 1,3-Dichlorobenzene

The regiochemical outcome of the bromination of 1,3-dichlorobenzene is governed by the directing effects of the two chlorine substituents.

Directing Effects of Halogen Substituents

Halogens are a unique class of substituents in electrophilic aromatic substitution. They are considered deactivating groups due to their strong electron-withdrawing inductive effect (-I), which reduces the overall electron density of the benzene ring, making it less nucleophilic and thus less reactive than benzene itself.[6][7]

However, halogens are also ortho, para-directors .[8][9] This is because they possess lone pairs of electrons that can be donated into the ring through resonance (+M effect). This resonance effect preferentially stabilizes the sigma complex intermediates formed from attack at the ortho and para positions, lowering the activation energy for these pathways compared to the meta pathway.[6][8]

Analysis of Attack on 1,3-Dichlorobenzene

In 1,3-dichlorobenzene, the two chlorine atoms collectively influence the position of the incoming electrophile. There are three distinct, non-equivalent positions for substitution: C2, C4 (and its equivalent, C6), and C5.

-

Attack at C4/C6: This position is ortho to one chlorine atom and para to the other. Both substituents, therefore, direct the incoming electrophile to this site. The resulting sigma complex is the most stable, as the positive charge is effectively delocalized and can be stabilized by resonance involving both chlorine atoms. This position is also relatively unhindered sterically.

-

Attack at C2: This position is ortho to both chlorine atoms. While electronically activated, this position is significantly sterically hindered by the two adjacent chloro groups, which raises the activation energy of this pathway.

-

Attack at C5: This position is meta to both chlorine atoms. The sigma complex formed from attack at this position receives no resonance stabilization from the chlorine lone pairs for the positive charge, making this pathway electronically disfavored.

Consequently, the electrophilic bromination of 1,3-dichlorobenzene proceeds with high regioselectivity, yielding 1-bromo-2,4-dichlorobenzene as the major product. This is analogous to the electrophilic chlorination of meta-dichlorobenzene, which also predominantly produces the 1,2,4-substituted product.[10]

Reaction Mechanism Pathway

The detailed mechanism for the formation of this compound is illustrated below.

Caption: Mechanism of FeBr₃-catalyzed bromination of 1,3-dichlorobenzene.

Experimental Protocols and Data

While specific, peer-reviewed protocols for the direct bromination of 1,3-dichlorobenzene are not extensively detailed in readily available literature, a standard procedure can be constructed based on established methods for halogenating similar substrates.[11][12]

Representative Experimental Protocol

Materials:

-

1,3-Dichlorobenzene

-

Anhydrous Bromine (Br₂)

-

Anhydrous Ferric Bromide (FeBr₃) or Iron Powder (Fe)

-

Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) (solvent)

-

10% Sodium Bisulfite (NaHSO₃) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes) is charged with 1,3-dichlorobenzene and the chosen anhydrous solvent.

-

The catalyst, anhydrous FeBr₃ (approx. 0.05 eq), is added to the flask. If using iron powder, it will react in situ with bromine to form FeBr₃.[4]

-

The mixture is cooled in an ice bath to 0-5 °C.

-

Anhydrous bromine (1.0-1.1 eq) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains low.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until analysis (e.g., by GC-MS) indicates completion. Reaction temperatures can range from 0°C to 100°C depending on the desired rate.[11]

-

The reaction is carefully quenched by pouring the mixture over ice and adding 10% NaHSO₃ solution to destroy any unreacted bromine.

-

The organic layer is separated, washed sequentially with saturated NaHCO₃ solution, water, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by distillation or recrystallization.

Experimental Workflow Diagram

Caption: General experimental workflow for electrophilic bromination.

Quantitative Data Summary

Quantitative yield and isomer distribution data for the specific bromination of 1,3-dichlorobenzene are sparse in the surveyed literature. However, based on the established principles of regioselectivity, a qualitative prediction of the product distribution can be made.

| Product Isomer | Substitution Position | Predicted Yield | Rationale |

| This compound | C4 / C6 | Major | Electronically favored (ortho/para directing) and sterically accessible.[10] |

| 2-Bromo-1,3-dichlorobenzene | C2 | Minor | Electronically favored but highly sterically hindered by two adjacent Cl atoms. |

| 1-Bromo-3,5-dichlorobenzene (B43179) | C5 | Trace / Not Observed | Electronically disfavored (meta directing) by both Cl atoms. |

Conclusion

The electrophilic bromination of 1,3-dichlorobenzene is a highly regioselective reaction governed by the deactivating, yet ortho, para-directing, nature of the chlorine substituents. The reaction mechanism proceeds through the formation of a resonance-stabilized sigma complex, with the kinetic and thermodynamic product being this compound due to a combination of electronic stabilization and steric accessibility. The synthesis can be reliably performed using standard laboratory protocols for aromatic halogenation, employing a Lewis acid catalyst to activate the bromine electrophile. This guide provides the fundamental mechanistic understanding and practical workflow necessary for the successful application of this reaction in research and development.

References

- 1. Directing Effects | ChemTalk [chemistrytalk.org]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. WO1997045389A1 - Method of making 1,2,4-trichlorobenzene - Google Patents [patents.google.com]

- 11. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 12. CN103922892A - Method for preparing 3,4-dichloro bromobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 1-Bromo-2,4-dichlorobenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dichlorobenzene is a halogenated aromatic compound with applications in organic synthesis, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs. A thorough understanding of its solubility in various organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a framework for determining and understanding the solubility of this compound.

Quantitative Solubility Data

The systematic collection of solubility data is essential for comparative analysis and for building predictive solubility models. Researchers are encouraged to use the following standardized tables to record experimentally determined solubility data for this compound in a variety of common organic solvents at different temperatures.

Table 1: Solubility of this compound Expressed as Mole Fraction (x)

| Temperature (K) | Methanol | Ethanol (B145695) | Acetone (B3395972) | Ethyl Acetate | Toluene | n-Hexane |

| 283.15 | ||||||

| 293.15 | ||||||

| 303.15 | ||||||

| 313.15 | ||||||

| 323.15 |

Table 2: Solubility of this compound Expressed as Mass Fraction (w)

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | n-Hexane |

| 283.15 | ||||||

| 293.15 | ||||||

| 303.15 | ||||||

| 313.15 | ||||||

| 323.15 |

Table 3: Solubility of this compound (g) per 100 g of Solvent

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Toluene | n-Hexane |

| 283.15 | ||||||

| 293.15 | ||||||

| 303.15 | ||||||

| 313.15 | ||||||

| 323.15 |

Experimental Protocol: Determination of Solubility via the Shake-Flask and Gravimetric Methods

The following protocol outlines a reliable and widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent.

I. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator with temperature control (±0.1 °C)

-

Calibrated thermometer

-

Glass vials or flasks with airtight screw caps

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven

II. Experimental Workflow

Caption: Experimental workflow for solubility determination.

III. Detailed Methodological Steps

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and place it into a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the solubility value remains constant.

-

After the equilibration period, allow the vial to rest in the thermostatic bath without agitation for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

-

Sampling and Gravimetric Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid precipitation, the syringe and filter should be pre-equilibrated to the experimental temperature.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, clean, and dry evaporating dish or watch glass.

-

Record the total mass of the dish and the saturated solution.

-

Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

-

Place the dish in a drying oven at a temperature below the melting point of this compound (melting point is approximately 28-30 °C, so a vacuum oven at room temperature is recommended) until a constant mass is achieved.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solute.

-

IV. Data Calculation

-

Mass of Solvent:

-

Mass of solvent = (Mass of dish + saturated solution) - (Mass of dish + dry residue)

-

-

Mass of Solute:

-

Mass of solute = (Mass of dish + dry residue) - (Mass of empty dish)

-

-

Solubility Calculations:

-

Grams per 100 g of Solvent: (Mass of solute / Mass of solvent) * 100

-

Mass Fraction (w): Mass of solute / (Mass of solute + Mass of solvent)

-

Mole Fraction (x):

-

Moles of solute = Mass of solute / Molar mass of this compound (225.90 g/mol )

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction = Moles of solute / (Moles of solute + Moles of solvent)

-

-

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and industry. This guide provides a standardized framework for the experimental determination and reporting of this data. By following the detailed protocol and utilizing the provided tables, researchers can generate high-quality, comparable solubility data that will be invaluable for process optimization, reaction design, and the development of new chemical entities.

References

Technical Guide: Physicochemical Properties of 1-Bromo-2,4-dichlorobenzene

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth examination of the melting and boiling points of 1-Bromo-2,4-dichlorobenzene, including experimental methodologies for their determination.

Introduction

This compound is an aryl halide that serves as a key intermediate in various synthetic applications, including the production of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its chemical structure, featuring a benzene (B151609) ring substituted with one bromine and two chlorine atoms, dictates its physical properties, which are critical for its handling, reaction setup, and purification. This guide provides a focused overview of its melting and boiling points, supported by standardized experimental protocols.

Physicochemical Data

The melting and boiling points are fundamental physical constants that provide insights into the purity and physical state of a substance under varying temperatures.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 26-30 °C | [2][3][4][5][6] |

| 26-27 °C | [1] | |

| 26 °C | [7] | |

| Boiling Point | 235 °C | [1][7] |

| Molecular Formula | C₆H₃BrCl₂ | [7][8][9] |

| Molecular Weight | 225.90 g/mol | [4][6][7][9] |

| Appearance | Colorless to light yellow crystalline mass or liquid | [2][7][8] |

| Solubility | Slightly soluble in water | [1][2][7] |

Experimental Protocols

The determination of melting and boiling points is a standard procedure in chemical analysis to confirm the identity and purity of a compound.[10]

Determination of Melting Point

The capillary tube method is a common and reliable technique for determining the melting point of a solid compound.[11][12]

Methodology:

-

Sample Preparation: A small amount of dry, purified this compound is finely powdered. The open end of a capillary tube (sealed at one end) is pressed into the powder. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[11][12]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically contains a heating block or an oil bath (e.g., silicone oil or liquid paraffin).[1][12]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[10][12] The temperature is recorded at two points:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.[10]

-

-

Melting Point Range: The melting point is reported as the range from T1 to T2. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.[10][11] Impurities typically cause a depression and broadening of the melting point range.[10][11]

Determination of Boiling Point

For liquids, the boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed into a small test tube or ignition tube. A capillary tube, sealed at one end, is placed inverted inside the test tube.

-

Assembly: The test tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is suspended in a beaker containing a high-boiling point liquid (e.g., liquid paraffin) to serve as a heating bath.[12]

-

Heating and Observation: The bath is heated gently and stirred continuously to ensure uniform temperature distribution.[11] As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Boiling Point Determination: Heating is discontinued (B1498344) once a rapid and continuous stream of bubbles is observed. The liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[12] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of a chemical compound's physical properties.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 1193-72-2 [chemicalbook.com]

- 3. This compound 97 1193-72-2 [sigmaaldrich.com]

- 4. 1-溴-2,4-二氯苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CAS#:1193-72-2 | Chemsrc [chemsrc.com]

- 6. 1-溴-2,4-二氯苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound [webbook.nist.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. davjalandhar.com [davjalandhar.com]

Spectroscopic Profile of 1-Bromo-2,4-dichlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Bromo-2,4-dichlorobenzene, a compound of interest in various chemical and pharmaceutical research domains. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₃BrCl₂.[1][2][3][4][5] Its molecular weight is approximately 225.90 g/mol .[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity |

| 7.66 | d |

| 7.37 | dd |

| 7.25 | d |

Solvent: CDCl₃, Instrument Frequency: 90 MHz

¹³C NMR Data

| Chemical Shift (ppm) |

| 134.4 |

| 133.0 |

| 131.2 |

| 130.6 |

| 128.5 |

| 122.5 |

Solvent: CDCl₃, Instrument Frequency: 22.5 MHz

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its molecular structure.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3092 | Weak | C-H stretch (aromatic) |

| 1568 | Medium | C=C stretch (aromatic) |

| 1541 | Medium | C=C stretch (aromatic) |

| 1450 | Strong | C=C stretch (aromatic) |

| 1101 | Strong | C-H in-plane bend |

| 866 | Strong | C-H out-of-plane bend |

| 816 | Strong | C-H out-of-plane bend |

Technique: Gas Phase[2]

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of bromine and chlorine atoms.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 224 | 55 |

| 226 | 100 |

| 228 | 45 |

| 145 | 30 |

| 147 | 10 |

| 110 | 20 |

| 74 | 15 |

Technique: Electron Ionization (EI)[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrument Setup (General):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For modern spectrometers, an automated shimming routine is often sufficient.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Data Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (several hundred to thousands of scans may be necessary).

-

A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

For ¹H NMR, integrate the signals to determine the relative ratios of the different protons.

-

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10-100 µg/mL.

-

GC-MS System Configuration (Typical):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated in splitless mode at a temperature of ~250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure separation of components.

-

-

Mass Spectrometer (MS):

-

Interface Temperature: ~280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-300.

-

-

-

Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The data system will acquire the mass spectrum of the eluting compound.

-

Data Analysis: The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can then be analyzed for its fragmentation pattern and molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to 1-Bromo-2,4-dichlorobenzene: Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2,4-dichlorobenzene, a halogenated aromatic compound with significant applications in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and a representative cross-coupling reaction, highlighting its utility as a building block in the development of more complex molecules. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting.

Chemical Structure and IUPAC Name

This compound is a substituted benzene (B151609) ring with the chemical formula C₆H₃BrCl₂.[1][2] Its structure consists of a benzene core with one bromine atom and two chlorine atoms as substituents. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This name is derived from the following systematic nomenclature rules:

-

Parent Structure: The core structure is benzene.

-

Substituents: There are three halogen substituents: one bromo group (-Br) and two chloro groups (-Cl).

-

Numbering: The carbon atoms of the benzene ring are numbered to give the substituents the lowest possible locants. The carbon atom attached to the bromine atom is assigned position 1. This numbering continues around the ring to assign the chlorine atoms positions 2 and 4.

Below is a diagram illustrating the relationship between the chemical structure and its IUPAC name.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Coupling of 1-Bromo-2,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 1-bromo-2,4-dichlorobenzene. This substrate is a valuable building block in organic synthesis, particularly for the introduction of a 2,4-dichlorophenyl moiety into a target molecule. The presence of three halogen atoms with differential reactivity—one bromine and two chlorine atoms—allows for selective functionalization, primarily at the more reactive carbon-bromine bond. This document outlines detailed protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by quantitative data and reaction workflows.

Core Concepts and Chemoselectivity

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

A critical consideration when using this compound is the chemoselective activation of the C-Br bond over the more stable C-Cl bonds. The C-Br bond is weaker and more susceptible to oxidative addition to the palladium catalyst, allowing for selective coupling reactions at this position under carefully controlled conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | ~90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 10 | ~88 |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst and ligand.

-

Add the degassed solvent system.

-

Seal the tube and heat the reaction mixture with vigorous stirring for the specified time.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a new C-C bond by coupling an aryl halide with an alkene.

Table 2: Representative Conditions for Heck Reaction of this compound

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | ~80 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | ~85 |

| 3 | Cyclohexene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | ~75 |

Experimental Protocol: Heck Reaction

-

In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and the base (2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst and ligand.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture with stirring for the specified duration.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, filter the reaction mixture to remove precipitated salts.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Sonogashira Coupling

The Sonogashira coupling is used to form C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically with palladium and copper co-catalysis.

Table 3: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 8 | ~90 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | Toluene | 70 | 12 | ~85 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N (3) | DMF | 50 | 6 | ~92 |

Experimental Protocol: Sonogashira Coupling

-

To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in the specified solvent and base.

-

Degas the solution by bubbling with an inert gas for 20 minutes.

-

Under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

-

Stir the reaction mixture at the indicated temperature until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and filter off the ammonium (B1175870) salt.

-

Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[1][2][3]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | ~95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | ~85 |

| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 16 | ~90 |

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

-

Evacuate and backfill the tube with the inert gas (repeat three times).

-

Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture with vigorous stirring for the specified time.

-

Monitor the reaction progress by GC-MS or TLC.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Disclaimer: The provided protocols and data are based on established methodologies for similar aryl bromides and should serve as a starting point for reaction optimization. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. It is essential to perform small-scale test reactions to optimize conditions for specific substrates. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1-Bromo-2,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 1-Bromo-2,4-dichlorobenzene. The protocols outlined below cover key synthetic transformations including Grignard reactions, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, leading to the formation of versatile building blocks for active pharmaceutical ingredients (APIs).

Introduction

This compound is a readily available starting material that offers multiple reaction sites for synthetic elaboration. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, making it an attractive precursor for a variety of complex molecules. This document details the synthesis of three key pharmaceutical intermediates: 2,4-dichlorobenzaldehyde (B42875), N-(2,4-dichlorophenyl)aniline, and 2,4-dichloro-1,1'-biphenyl, and their subsequent relevance in the synthesis of prominent drugs.

Synthetic Pathways Overview

The following diagram illustrates the synthetic pathways described in these application notes, starting from this compound and leading to key pharmaceutical intermediates.

Caption: Synthetic routes from this compound.

Application Note 1: Synthesis of 2,4-dichlorobenzaldehyde via Grignard Reaction

Introduction: 2,4-dichlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals. The Grignard reaction provides a direct route to this aldehyde from this compound by forming the corresponding Grignard reagent, which is then quenched with N,N-dimethylformamide (DMF).

Experimental Protocol:

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating.

-

Once the reaction starts, add the remaining solution of this compound dropwise to maintain a gentle reflux.

-

After the addition is complete, continue stirring at reflux for 1 hour to ensure complete formation of the Grignard reagent.[1]

-

-

Reaction with DMF:

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation in vacuo or recrystallization from ligroin to yield 2,4-dichlorobenzaldehyde.[2]

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | ~75% | [3] |

| Melting Point | 69-71 °C | [2] |

| Boiling Point | 233 °C | [2] |

Application Note 2: Synthesis of N-(2,4-dichlorophenyl)aniline via Buchwald-Hartwig Amination

Introduction: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This protocol describes the synthesis of N-(2,4-dichlorophenyl)aniline, a precursor for kinase inhibitors like Gefitinib (B1684475).

Experimental Protocol:

Materials:

-

This compound

-

Aniline

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

Reaction Setup:

-

In an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq.).

-

Add this compound (1.0 eq.) and aniline (1.2 eq.).

-

Add anhydrous toluene.

-

-

Reaction:

-

Stir the mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica (B1680970) gel to yield the N-(2,4-dichlorophenyl)aniline.

-

Quantitative Data (for analogous reactions):

| Parameter | Value | Reference |

| Catalyst Loading (Pd₂(dba)₃) | 2 mol% | [4] |

| Ligand (XPhos) Loading | 4 mol% | [4] |

| Base | NaOtBu (1.4 eq.) | [4] |

| Temperature | 100 °C | [4] |

| Reaction Time | 12-24 h | [4] |

| Yield (with 4-bromobenzotrifluoride) | 95% | [4] |

Pharmaceutical Application: Gefitinib (Iressa®)

N-(2,4-dichlorophenyl)aniline is a key fragment in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[5][6]

Signaling Pathway Diagram: EGFR Inhibition by Gefitinib

Caption: Gefitinib inhibits EGFR signaling pathway.[5][6][7][8][9]

Application Note 3: Synthesis of 2,4-dichloro-1,1'-biphenyl via Suzuki-Miyaura Coupling

Introduction: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds. This protocol describes the synthesis of 2,4-dichloro-1,1'-biphenyl, a scaffold found in some pharmaceutical compounds, from this compound and phenylboronic acid.

Experimental Protocol:

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), and K₂CO₃ (2.0 eq.).

-

Add a mixture of 1,4-dioxane and water (4:1).

-

-

Reaction:

-

Heat the reaction mixture to reflux (around 80-100 °C) and stir under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and add water.

-

Extract with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data (for analogous reactions):

| Parameter | Value | Reference |

| Catalyst Loading (Pd(PPh₃)₄) | 3 mol% | [10] |

| Base | Na₂CO₃ (aq.) | [11] |

| Solvent | Benzene (B151609) or Toluene | [11] |

| Temperature | Reflux | [11] |

Pharmaceutical Application: Bortezomib (B1684674) (Velcade®) - A Conceptual Link

While not a direct precursor, the 2,4-dichlorophenyl moiety is related to the phenylboronic acid derivatives used in the synthesis of proteasome inhibitors like Bortezomib. The synthesis of 2,4-dichlorophenylboronic acid can be achieved from this compound via a lithium-halogen exchange followed by quenching with a borate (B1201080) ester. Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key component of the ubiquitin-proteasome pathway, and is used to treat multiple myeloma.[12][13][14][15]

Signaling Pathway Diagram: Ubiquitin-Proteasome Pathway Inhibition by Bortezomib

Caption: Bortezomib inhibits the proteasome, leading to apoptosis.[12][16][17]

Disclaimer

These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. prepchem.com [prepchem.com]

- 3. CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The ubiquitin-proteasome system (UPS) and the mechanism of action of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medkoo.com [medkoo.com]

- 16. researchgate.net [researchgate.net]

- 17. The Ubiquitin-Proteasome System (UPS) and the Mechanism of Action of Bortezomib | Bentham Science [benthamscience.com]

Application Notes and Protocols: Suzuki-Miyaura Coupling of Arylboronic Acids with 1-Bromo-2,4-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This application note provides detailed protocols and reaction conditions for the palladium-catalyzed coupling of various arylboronic acids with 1-Bromo-2,4-dichlorobenzene. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) in this compound allows for selective coupling at the more reactive C-Br bond under carefully controlled conditions.[4] This selectivity is crucial for the synthesis of complex molecules in pharmaceutical and materials science research.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the arylboronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][5][6]

Reaction Scheme

References

Application of 1-Bromo-2,4-dichlorobenzene in the Synthesis of Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,4-dichlorobenzene is a versatile halogenated aromatic compound that serves as a crucial intermediate in the synthesis of a variety of agrochemicals. Its utility stems from the differential reactivity of its halogen substituents, which allows for selective functionalization and the construction of complex molecular architectures found in modern pesticides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the dicarboximide fungicide, Vinclozolin (B1683831).

Overview of the Synthetic Pathway

The synthesis of Vinclozolin from this compound is a multi-step process that highlights several key organic transformations. The overall synthetic strategy involves the isomerization of the starting material to a more reactive isomer, followed by nucleophilic aromatic substitution and subsequent cyclization to form the final active ingredient.

Caption: Synthetic route from this compound to Vinclozolin.

Key Synthetic Steps and Experimental Protocols

The synthesis of Vinclozolin from this compound can be broken down into three primary stages.

Step 1: Isomerization of this compound to 1-Bromo-3,5-dichlorobenzene

The initial step involves the aluminum chloride-catalyzed isomerization of this compound to its 3,5-dichloro isomer. This rearrangement is crucial as the 3,5-disubstituted pattern is present in the final Vinclozolin molecule.

Experimental Protocol:

A mixture of this compound and other monobromodichlorobenzene isomers is heated in the presence of an aluminum halide catalyst. The reaction is typically carried out at a temperature range of 80°C to 170°C for a period of 0.5 to 10 hours. The progress of the isomerization is monitored by gas chromatography. Upon completion, the reaction mixture is cooled, and the catalyst is quenched. The organic phase is then separated, washed, and the 1-bromo-3,5-dichlorobenzene is isolated, often through distillation or crystallization.

| Parameter | Value | Reference |

| Reactant | This compound | [1] |

| Catalyst | Aluminum halide (e.g., AlCl₃) | [1] |

| Temperature | 80 - 170 °C | [1] |

| Reaction Time | 0.5 - 10 hours | [1] |

| Product | 1-Bromo-3,5-dichlorobenzene | [1] |

Step 2: Synthesis of 3,5-Dichloroaniline from 1-Bromo-3,5-dichlorobenzene

The resulting 1-bromo-3,5-dichlorobenzene is then converted to 3,5-dichloroaniline via a nucleophilic aromatic substitution reaction with ammonia (B1221849), a process often referred to as ammonolysis. This reaction is typically catalyzed by a copper(I) salt.

Experimental Protocol:

1-Bromo-3,5-dichlorobenzene is charged into a high-pressure autoclave along with an aqueous ammonia solution and a catalytic amount of cuprous chloride or cuprous oxide. The mixture is heated to a temperature between 120°C and 250°C, resulting in a pressure of 10 to 80 kg/cm ². The reaction is maintained for 2 to 15 hours. After cooling and venting the excess ammonia, the reaction mass is treated with a base (e.g., NaOH) to liberate the free aniline (B41778) and recover ammonia from the ammonium (B1175870) bromide salt formed. The 3,5-dichloroaniline product is then isolated by extraction and purified by distillation or crystallization.

| Parameter | Value | Reference |

| Reactant | 1-Bromo-3,5-dichlorobenzene | [2] |

| Reagent | Aqueous Ammonia (min 20% w/w) | [2] |

| Catalyst | Cuprous chloride or Cuprous oxide | [2] |

| Temperature | 120 - 250 °C | [2] |

| Pressure | 10 - 80 kg/cm ² | [2] |

| Reaction Time | 2 - 15 hours | [2] |

| Product | 3,5-Dichloroaniline | [2] |

Step 3: Synthesis of Vinclozolin from 3,5-Dichloroaniline

3,5-Dichloroaniline serves as the key building block for the final construction of the Vinclozolin molecule. One synthetic route involves the reaction of 3,5-dichloroaniline with phosgene (B1210022) to form 3,5-dichlorophenyl isocyanate, which then undergoes cyclization with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid. An alternative one-pot method has also been described.

Experimental Protocol (via Isocyanate):

-

Phosgenation: 3,5-Dichloroaniline is reacted with phosgene in an inert solvent to yield 3,5-dichlorophenyl isocyanate. This reaction is typically carried out at low to moderate temperatures.

-

Cyclization: The isolated 3,5-dichlorophenyl isocyanate is then reacted with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid. The ring closure to form the oxazolidinedione structure of Vinclozolin is achieved by heating the reaction mixture.

Experimental Protocol (One-Pot Synthesis):

A mixture of 3,5-dichloroaniline, methyl vinyl ketone, and sodium cyanide is reacted to form a cyanohydrin intermediate. This intermediate is then treated with phosgene, followed by hydrolysis of the nitrile and cyclization to yield Vinclozolin.

| Parameter | Value | Reference |

| Reactant | 3,5-Dichloroaniline | [3] |

| Reagents (Route 1) | Phosgene, Alkyl 2-hydroxy-2-methylbut-3-enoate | [3] |

| Reagents (Route 2) | Methyl vinyl ketone, Sodium cyanide, Phosgene | [3] |

| Product | Vinclozolin | [3] |

Mode of Action of Vinclozolin

Vinclozolin is a dicarboximide fungicide that acts as an antiandrogen. Its primary mode of action involves the competitive inhibition of the androgen receptor (AR). Vinclozolin itself has a weak affinity for the AR, but its metabolites, M1 and M2, are potent antagonists.[4] By binding to the AR, these metabolites prevent the binding of natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the transcription of androgen-dependent genes. This disruption of the endocrine system is the basis for its fungicidal activity and also accounts for its observed effects on the reproductive development in mammals.[5]

Caption: Anti-androgenic mode of action of Vinclozolin metabolites.

Conclusion